Cas no 773136-57-5 (Ethyl 3-cyano-4-fluorobenzoate)
Ethyl 3-cyano-4-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-cyano-4-fluorobenzoate
- Ethyl 3-cyano-4-fluorobenzoate
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- Inchi: 1S/C10H8FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3
- InChI Key: AIVREXPGXTVOOR-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)OCC)=CC=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- XLogP3: 2
- Topological Polar Surface Area: 50.1
Ethyl 3-cyano-4-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095472-1g |
Ethyl 3-cyano-4-fluorobenzoate |
773136-57-5 | 95% | 1g |
$1102.86 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742405-1g |
Ethyl 3-cyano-4-fluorobenzoate |
773136-57-5 | 98% | 1g |
¥2356.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742405-5g |
Ethyl 3-cyano-4-fluorobenzoate |
773136-57-5 | 98% | 5g |
¥7624.00 | 2024-07-28 | |
| A2B Chem LLC | AX54983-1g |
Ethyl 3-cyano-4-fluorobenzoate |
773136-57-5 | 98% | 1g |
$282.00 | 2024-04-19 | |
| A2B Chem LLC | AX54983-5g |
Ethyl 3-cyano-4-fluorobenzoate |
773136-57-5 | 98% | 5g |
$825.00 | 2024-04-19 |
Ethyl 3-cyano-4-fluorobenzoate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 3-cyano-4-fluorobenzoate
Ethyl 3-cyano-4-fluorobenzoate (CAS No. 773136-57-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-4-fluorobenzoate (CAS No. 773136-57-5) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its cyano and fluoro substituents, has garnered significant attention in recent years due to its pivotal role in the development of novel therapeutic agents. The unique structural properties of Ethyl 3-cyano-4-fluorobenzoate make it an indispensable building block for synthesizing a wide array of bioactive molecules.
The significance of this compound lies in its ability to serve as a precursor for various pharmacologically relevant derivatives. The presence of both the cyano group and the fluoro atom imparts distinct reactivity and electronic characteristics, enabling chemists to tailor molecular structures for specific biological targets. Recent advancements in medicinal chemistry have highlighted the utility of Ethyl 3-cyano-4-fluorobenzoate in the design of small-molecule inhibitors, particularly those targeting enzyme-driven pathways.
In particular, the cyano group (-CN) in Ethyl 3-cyano-4-fluorobenzoate facilitates nucleophilic addition reactions, making it an excellent candidate for constructing complex heterocyclic frameworks. Simultaneously, the fluoro substituent (-F) enhances metabolic stability and binding affinity, which are critical factors in drug development. These attributes have positioned Ethyl 3-cyano-4-fluorobenzoate as a cornerstone in the synthesis of next-generation therapeutics.
Recent studies have demonstrated the compound's efficacy in generating novel antiviral and anticancer agents. For instance, researchers have leveraged its structural motifs to develop inhibitors of viral proteases, showcasing its potential in combating emerging infectious diseases. Additionally, derivatives of Ethyl 3-cyano-4-fluorobenzoate have shown promise in targeting kinases and other enzymes implicated in cancer progression. These findings underscore the compound's broad applicability across multiple therapeutic domains.
The synthetic pathways involving Ethyl 3-cyano-4-fluorobenzoate are also noteworthy. Modern synthetic methodologies often employ this intermediate to construct highly functionalized aromatic systems with precision and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly effective in generating diverse libraries of derivatives. These advances not only streamline the synthesis process but also open new avenues for drug discovery.
The role of computational chemistry in optimizing derivatives of Ethyl 3-cyano-4-fluorobenzoate cannot be overstated. Molecular modeling and quantum mechanical calculations have enabled researchers to predict the binding modes and pharmacokinetic properties of candidate compounds with remarkable accuracy. This computational rigor ensures that synthetic efforts are focused on the most promising scaffolds, thereby accelerating the drug development pipeline.
In conclusion, Ethyl 3-cyano-4-fluorobenzoate (CAS No. 773136-57-5) represents a critical component in contemporary pharmaceutical research. Its unique structural features and reactivity profile make it an invaluable tool for designing innovative therapeutic agents. As research continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in medicinal chemistry.
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